molecular formula C14H24N2O7 B15238061 tert-butyl (4aS,8aR)-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]oxazine-6-carboxylate;oxalic acid

tert-butyl (4aS,8aR)-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]oxazine-6-carboxylate;oxalic acid

Cat. No.: B15238061
M. Wt: 332.35 g/mol
InChI Key: ITEYLFIAAYIKFD-UXQCFNEQSA-N
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Description

tert-butyl (4aS,8aR)-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]oxazine-6-carboxylate; oxalic acid is a bicyclic heterocyclic compound featuring a pyrido-oxazine scaffold with a tert-butyl carbamate group and an oxalic acid counterion. The molecular formula of the base compound is C₁₂H₂₂N₂O₃ (average mass: 242.319 g/mol), with a stereospecific configuration at the 4aS and 8aR positions . Oxalic acid (C₂H₂O₄) is often employed as a stabilizing agent or co-crystallizing agent to enhance physicochemical stability . The compound’s stereochemistry and bicyclic framework make it a valuable intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting neurological and metabolic pathways.

Properties

Molecular Formula

C14H24N2O7

Molecular Weight

332.35 g/mol

IUPAC Name

tert-butyl (4aS,8aR)-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]oxazine-6-carboxylate;oxalic acid

InChI

InChI=1S/C12H22N2O3.C2H2O4/c1-12(2,3)17-11(15)14-6-4-9-10(8-14)16-7-5-13-9;3-1(4)2(5)6/h9-10,13H,4-8H2,1-3H3;(H,3,4)(H,5,6)/t9-,10+;/m1./s1

InChI Key

ITEYLFIAAYIKFD-UXQCFNEQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)OCCN2.C(=O)(C(=O)O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)OCCN2.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4aS,8aR)-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]oxazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metals .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

tert-Butyl (4aS,8aR)-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]oxazine-6-carboxylate; oxalic acid is a complex organic compound with the molecular formula C14H24N2O7 and a molecular weight of approximately 332.35 g/mol. It is recognized as an intermediate in the synthesis of fine chemicals and pharmaceuticals. The oxazine ring in its structure contributes to its potential biological activity and reactivity. Its applications stem from its unique stereochemistry and functional groups, making it valuable in research and industry.

Scientific Research Applications

Synthesis of Derivatives
tert-Butyl (4aS,8aR)-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]oxazine-6-carboxylate is used in the development of derivatives with enhanced biological activity and improved pharmacological properties. These reactions are critical for creating compounds with specific desired effects.

Interaction Studies
This compound is utilized in interaction studies to understand its binding affinity for various biological targets. These studies use techniques such as molecular docking and spectroscopy to predict binding sites and affinities, which helps elucidate its mechanism of action and optimize its pharmacological properties.

Potential Biological Effects
Studies have investigated the biological activity of tert-butyl (4aS,8aR)-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]oxazine-6-carboxylate, suggesting it interacts with molecular targets like enzymes and receptors involved in critical biological pathways. Its unique structure allows it to effectively modulate the activity of these targets.

Mechanism of Action

The mechanism of action of tert-butyl (4aS,8aR)-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]oxazine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

tert-butyl (4aR,8aS)-rel-hexahydro-2H-pyrido[4,3-b]-1,4-oxazine-6(5H)-carboxylate

  • CAS : 1246650-98-5
  • Molecular Formula : C₁₂H₂₂N₂O₃ (same as the target compound)
  • Key Difference : Stereoisomerism at 4aR and 8aS positions. This diastereomer exhibits distinct physicochemical properties, such as solubility and crystallinity, due to altered spatial arrangement .
  • Applications : Used in asymmetric catalysis and as a chiral building block for kinase inhibitors.

tert-butyl (4aR,7R)-7-methoxy-10,10-dimethyl-6-oxo-5,6,7,8,9,10-hexahydrobenzo[cd]cyclohepta[hi]isoindole-4(4aH)-carboxylate

  • CAS: Not explicitly provided (see ).
  • Molecular Formula: C₂₄H₃₃NO₄ (more complex fused-ring system).
  • Key Difference: Incorporates a benzo-cyclohepta-isoindole moiety instead of pyrido-oxazine.

Functional Group Variations

tert-butyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate

  • CAS : 2171817-31-3
  • Molecular Formula : C₁₁H₁₇N₃O₂
  • Key Difference : Replaces the oxazine ring with a triazolo-pyridine system. The triazole group introduces additional hydrogen-bonding capacity, which may influence pharmacokinetic properties like metabolic stability .

tert-butyl 3-oxo-2,5,6,8-tetrahydropyrido[3,4-c]pyridazine-7-carboxylate

  • CAS : 1395492-99-5
  • Molecular Formula : C₁₂H₁₇N₃O₃
  • Key Difference : Features a pyridazine ring fused to pyridine, introducing a ketone group at position 3. This modification increases polarity (pKa ~10.34) and may alter solubility in aqueous media .

Counterion Comparisons

tert-butyl N-[(3S,4R)-4-methoxy-3-piperidyl]carbamate; oxalic acid

  • CAS : 2253105-08-5
  • Molecular Formula : C₂₄H₄₆N₄O₁₀
  • Key Difference : Uses oxalic acid as a counterion for a piperidine-carbamate derivative instead of pyrido-oxazine. The oxalic acid enhances crystallinity and shelf stability, a common strategy for improving drug-like properties .

Physicochemical and Bioactivity Data

Compound Molecular Weight Polarity (pKa) Stereochemistry Bioactivity Notes
Target compound + oxalic acid 242.319 (base) Not reported 4aS,8aR Intermediate in CNS-targeting drug synthesis
tert-butyl (4aR,8aS)-rel-hexahydro-pyrido-oxazine 242.319 Not reported 4aR,8aS Chiral catalyst in asymmetric synthesis
tert-butyl triazolo-pyridine carboxylate 223.27 ~10.34 (predicted) Not specified Potential kinase inhibitor scaffold
tert-butyl pyridazine-pyridine carboxylate 251.28 10.34 Not specified High polarity for aqueous solubility

Biological Activity

The compound tert-butyl (4aS,8aR)-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]oxazine-6-carboxylate; oxalic acid is a member of the oxazine class of heterocycles. Its complex structure and unique stereochemistry confer significant biological activity that is being explored for potential pharmaceutical applications. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H22N2O3C_{12}H_{22}N_{2}O_{3}, with a molecular weight of approximately 242.32 g/mol. The stereochemistry indicated by (4aS,8aR) suggests specific configurations at the chiral centers that may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds within the oxazine class exhibit a variety of biological activities including:

  • Anticancer Properties : Preliminary studies suggest that derivatives of oxazines can inhibit cancer cell proliferation. For instance, a related compound was shown to have promising anticancer activity against HCT116 cells through a ruthenium-catalyzed synthesis method .
  • Neuroprotective Effects : Some oxazine derivatives are being investigated for their neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.
  • Antimicrobial Activity : Certain structural analogs have demonstrated antimicrobial properties against various pathogens.

The biological activity of tert-butyl (4aS,8aR)-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]oxazine-6-carboxylate is likely mediated through interactions with specific biological targets such as enzymes and receptors.

Interaction Studies

Studies typically employ techniques such as:

  • Binding Affinity Assays : To measure how well the compound interacts with target proteins.
  • Cell Viability Tests : To assess the cytotoxic effects on various cancer cell lines.
  • Mechanistic Studies : To elucidate pathways affected by the compound.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into how variations in chemical structure influence biological activity. Below is a table summarizing some related compounds and their notable features:

Compound NameStructureNotable Features
Tert-butyl (4aR)-octahydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylateStructureSimilar oxazine structure but different stereochemistry
Tert-butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylateStructureIodine substituent increases reactivity
6-Amino-2-pyridoneStructureStudied for neuroprotective effects

Case Studies

A review of recent literature reveals several case studies highlighting the biological efficacy of related oxazine compounds:

  • Anticancer Activity : A study demonstrated that certain oxazine derivatives inhibited tumor growth in xenograft models. The mechanism was attributed to apoptosis induction and cell cycle arrest .
  • Neuroprotection : Research indicated that specific oxazine derivatives could protect neuronal cells from oxidative damage in vitro. This effect was linked to antioxidant activity and modulation of neuroinflammatory pathways.
  • Antimicrobial Efficacy : A series of tests showed that some oxazine compounds exhibited significant antibacterial activity against Gram-positive bacteria. The mode of action was suggested to involve disruption of bacterial cell membranes.

Q & A

Basic: What synthetic strategies are recommended for preparing tert-butyl (4aS,8aR)-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]oxazine-6-carboxylate?

Answer:
The synthesis typically involves cyclization reactions and tert-butyl carbamate protection. Key steps include:

  • Cyclization : Use of heterocyclic precursors (e.g., pyridine derivatives) with oxazine ring formation under acidic or basic conditions.
  • Protection : Introduction of the tert-butyloxycarbonyl (Boc) group via carbamate formation, often employing di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from polar aprotic solvents to isolate the product.
    Reference analogous protocols for related octahydropyrido-oxazine systems in and .

Advanced: How can stereochemical control be achieved during the synthesis of the octahydropyrido-oxazine core?

Answer:
Stereoselectivity in the fused bicyclic system (4aS,8aR) requires:

  • Chiral Auxiliaries : Use of enantiopure starting materials or catalysts (e.g., Rh or Pd complexes) to induce axial chirality .
  • Dynamic Resolution : Kinetic resolution during cyclization steps, monitored by chiral HPLC or polarimetry .
  • Crystallographic Validation : Single-crystal X-ray diffraction (SHELX refinement) to confirm absolute configuration .
    highlights stereoselective synthesis in carbohydrate-based systems, which can be adapted.

Basic: What analytical techniques are optimal for characterizing this compound’s purity and structural integrity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and Boc group integrity (e.g., tert-butyl signals at ~1.4 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., C₁₂H₂₂N₂O₃ + oxalic acid adducts) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 210–254 nm) to assess purity (>95%) .

Advanced: How does oxalic acid influence the crystallization and stability of this compound?

Answer:
Oxalic acid may:

  • Form Co-Crystals : Act as a counterion via hydrogen bonding with the carboxylate group, enhancing lattice stability.
  • Modulate pH : Acidic conditions during crystallization can protonate basic nitrogen atoms in the oxazine ring, altering solubility .
  • Thermal Stability : TGA/DSC studies are recommended to assess decomposition profiles of the acid-base complex.
    For methodology, refer to SHELXL-based crystallographic analysis in .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

  • PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis due to potential release of volatile byproducts (e.g., tert-butanol) .
  • Waste Disposal : Neutralize oxalic acid with calcium carbonate before disposal to avoid environmental toxicity .

Advanced: How can discrepancies in reaction yields between synthetic routes be systematically resolved?

Answer:

  • Design of Experiments (DOE) : Multi-variable analysis (e.g., temperature, solvent polarity) to identify optimal conditions .
  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in oxazine) to track pathway-specific intermediates .
  • Catalyst Screening : Evaluate Pd or Ni catalysts for cross-coupling steps, referencing ’s reductive cyclization strategies.

Basic: What purification methods are effective for isolating the tert-butyl-protected intermediate?

Answer:

  • Liquid-Liquid Extraction : Separate polar impurities using dichloromethane/water partitioning .
  • Flash Chromatography : Gradient elution (hexane → ethyl acetate) to resolve Boc-protected intermediates .
  • Crystallization : Use tert-butyl methyl ether (TBME) for high-yield recovery .

Advanced: How can computational modeling aid in predicting the compound’s reactivity or supramolecular interactions?

Answer:

  • DFT Calculations : Optimize transition states for cyclization steps (software: Gaussian, ORCA) .
  • Molecular Dynamics : Simulate oxalic acid binding modes using programs like GROMACS .
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes) via AutoDock Vina .

Basic: What are the storage conditions to ensure long-term stability?

Answer:

  • Temperature : Store at –20°C under inert gas (N₂ or Ar) to prevent Boc group hydrolysis .
  • Light Sensitivity : Protect from UV exposure using amber vials.
  • Desiccation : Use silica gel packs to mitigate hygroscopic degradation .

Advanced: How can researchers validate the absence of diastereomeric impurities in the final product?

Answer:

  • Chiral SFC : Supercritical fluid chromatography with polysaccharide columns (e.g., Chiralpak AD-H) .
  • NOE Spectroscopy : 2D NOESY to confirm spatial proximity of protons in the (4aS,8aR) configuration .
  • X-Ray Powder Diffraction (XRPD) : Compare experimental patterns with simulated data from single-crystal structures .

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